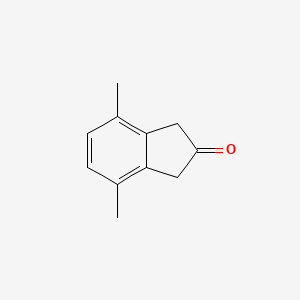

4,7-Dimethyl-2-indanone

Beschreibung

Contextual Significance of the Indanone Structural Motif in Organic Chemistry

The indanone core is a privileged structural motif frequently found in a multitude of natural products and synthetically developed molecules with significant biological activities. rsc.orgnih.gov This framework, consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is a cornerstone in medicinal chemistry and materials science. rsc.orgnih.gov The inherent structural features of indanones make them versatile building blocks for the synthesis of more complex molecular architectures. rsc.orgresearchgate.net

Indanone derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and neuroprotective activities. acs.orgnih.gov For instance, Donepezil, a well-known drug for the treatment of Alzheimer's disease, is a synthetic 2-substituted-1-indanone derivative that functions as an acetylcholinesterase inhibitor. acs.orgliv.ac.uk Other notable examples include Indinavir, an HIV protease inhibitor, and Indatraline, an antidepressant. liv.ac.uk The biological relevance of the indanone scaffold has spurred continuous interest in developing novel and efficient synthetic methodologies for its construction and functionalization. researchgate.netnih.gov Beyond their medicinal applications, indanone derivatives are also utilized as organic functional materials, in the development of organic light-emitting diodes (OLEDs), dyes, and fluorophores. rsc.org

The reactivity of the indanone system, particularly at the positions adjacent to the carbonyl group and on the aromatic ring, allows for a variety of chemical transformations. This adaptability has made indanones valuable intermediates in the total synthesis of complex natural products and in the generation of libraries of compounds for biological screening. rsc.orgnih.gov The continued exploration of the indanone motif underscores its enduring importance in the landscape of modern organic chemistry. rsc.org

Historical Development of Indanone Synthesis Methodologies

The synthesis of indanones has a rich history, with the first preparations dating back to the 1920s. beilstein-journals.org One of the earliest and most fundamental methods for constructing the indanone framework is the intramolecular Friedel-Crafts reaction. beilstein-journals.orgrsc.org This approach typically involves the cyclization of a phenyl-substituted carboxylic acid or its corresponding acid chloride. beilstein-journals.org For example, the treatment of 3-phenylpropionic acid chloride with a Lewis acid catalyst like aluminum chloride has been a classic route to 1-indanone. beilstein-journals.org Over the decades, this method has been refined and expanded, with the use of various Brønsted and Lewis acids to promote the cyclization. rsc.org

Another significant advancement in indanone synthesis was the development of the Nazarov cyclization. nih.gov This electrocyclic reaction involves the acid-catalyzed conrotatory closure of a divinyl ketone to form a cyclopentenone, which can be a precursor to the indanone ring system. nih.gov The Knoevenagel condensation has also been employed, often in tandem with other reactions, to build the indanone core. nih.gov

In more recent years, transition metal-catalyzed reactions have emerged as powerful tools for indanone synthesis, offering milder reaction conditions and greater functional group tolerance. researchgate.netliv.ac.uk Palladium-catalyzed processes, such as the Heck reaction, have been utilized to construct the indanone skeleton through intramolecular cyclizations. nih.govliv.ac.uk For instance, a one-pot Heck-aldol annulation reaction has been developed for the synthesis of indanone ketals. liv.ac.uk Rhodium-catalyzed carbonylative arylation of alkynes has also been reported as a method to produce indanones. iyte.edu.tr These modern methods have significantly broadened the scope of accessible indanone structures, allowing for the synthesis of highly substituted and functionalized derivatives. liv.ac.ukrsc.org

| Synthetic Method | Description | Key Reagents/Catalysts |

| Intramolecular Friedel-Crafts Reaction | Cyclization of a phenyl-substituted carboxylic acid or acid chloride. beilstein-journals.orgrsc.org | AlCl₃, H₂SO₄, Triflic acid beilstein-journals.orgrsc.org |

| Nazarov Cyclization | Acid-catalyzed electrocyclic closure of a divinyl ketone. nih.gov | Lewis acids, Brønsted acids nih.gov |

| Palladium-Catalyzed Annulation | Intramolecular cyclization, often via a Heck reaction. nih.govliv.ac.uk | Pd(OAc)₂, dppp (B1165662) liv.ac.uk |

| Rhodium-Catalyzed Carbonylative Arylation | Reaction of alkynes with arylboroxines under a CO atmosphere. iyte.edu.tr | Rhodium complexes iyte.edu.tr |

Research Trajectory and Significance of 4,7-Dimethyl-2-indanone within Indanone Chemistry

Within the broader class of indanones, this compound has garnered specific research interest due to its utility as a synthetic intermediate for more complex molecules. charlotte.edu Its structure, featuring methyl groups at the 4 and 7 positions of the aromatic ring, influences its reactivity and provides a scaffold for the synthesis of targeted derivatives.

One of the notable applications of this compound is in the regioselective synthesis of ellipticine, an antineoplastic agent. charlotte.edu It has also been employed in the preparation of organometallic complexes that are investigated for their catalytic and cytotoxic activities. charlotte.edu The synthesis of this compound itself has been approached through various routes, including the oxidation of the corresponding indene (B144670) precursor, 4,7-dimethylindene. charlotte.edu A multi-gram scale synthesis has been achieved through a three-step sequence starting from the cyclization of hexa-2,5-dione with cyclopentadiene. charlotte.edu

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12O |

|---|---|

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

4,7-dimethyl-1,3-dihydroinden-2-one |

InChI |

InChI=1S/C11H12O/c1-7-3-4-8(2)11-6-9(12)5-10(7)11/h3-4H,5-6H2,1-2H3 |

InChI-Schlüssel |

PUHHRKAPYINUGH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2CC(=O)CC2=C(C=C1)C |

Herkunft des Produkts |

United States |

Sophisticated Spectroscopic and Structural Elucidation of 4,7 Dimethyl 2 Indanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 4,7-Dimethyl-2-indanone. By analyzing various NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis and Coupling Pattern Interpretation

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl groups.

Aromatic Region: The two aromatic protons (H-5 and H-6) would appear as a multiplet or two distinct doublets in the downfield region, typically between δ 7.0-7.8 ppm. The exact chemical shift and coupling will depend on the electronic environment created by the methyl groups.

Methylene Protons: The two sets of methylene protons at the C-1 and C-3 positions are diastereotopic and would appear as singlets or complex multiplets. In the parent 2-indanone, these protons appear as a singlet, but substitution can induce more complex splitting. These protons are expected in the δ 3.0-4.0 ppm range.

Methyl Protons: The two methyl groups attached to the aromatic ring at C-4 and C-7 are expected to appear as sharp singlets in the upfield region, likely around δ 2.1-2.5 ppm.

Carbon-13 (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The most downfield signal will be that of the ketone carbonyl carbon (C-2), typically appearing around δ 200-220 ppm. For other indanones, this peak is observed near δ 193 ppm. usm.my

Aromatic Carbons: The aromatic carbons will resonate in the δ 120-155 ppm region. The carbons bearing the methyl groups (C-4, C-7) and the quaternary carbons of the fused ring system will have distinct chemical shifts from the protonated aromatic carbons (C-5, C-6). utah.edu

Aliphatic Carbons: The methylene carbons (C-1, C-3) would appear further upfield, generally in the δ 30-50 ppm range. The methyl carbons will be the most shielded, appearing at approximately δ 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~ 3.5 (s) | ~ 45 |

| C2=O | - | ~ 215 |

| C3-H₂ | ~ 3.5 (s) | ~ 45 |

| C4-CH₃ | ~ 2.3 (s) | ~ 138 (quat.) |

| C5-H | ~ 7.1 (d) | ~ 128 |

| C6-H | ~ 7.1 (d) | ~ 128 |

| C7-CH₃ | ~ 2.3 (s) | ~ 138 (quat.) |

| C3a | - | ~ 135 (quat.) |

| C7a | - | ~ 145 (quat.) |

| 4-CH₃ | - | ~ 20 |

| 7-CH₃ | - | ~ 20 |

Heteronuclear NMR Applications (e.g., ³¹P NMR for Mechanistic Insights, ¹⁹F NMR for Fluorinated Analogues)

Heteronuclear NMR provides specialized information when atoms other than ¹H and ¹³C are present or involved in a reaction.

³¹P NMR for Mechanistic Insights: While not directly applied to the structure of this compound itself, ³¹P NMR is a powerful tool for studying reaction mechanisms in syntheses involving phosphorus-containing reagents. For instance, in the polyphosphoric acid (PPA) mediated synthesis of indanones, ³¹P NMR spectroscopy has been used to identify the formation of phosphoric anhydrides of the carboxylic acid reactant. This provided crucial insight into how the concentration of P₂O₅ in PPA controls the regioselectivity of the cyclization reaction, demonstrating the utility of ³¹P NMR in optimizing synthetic routes to indanone derivatives. d-nb.info

¹⁹F NMR for Fluorinated Analogues: For fluorinated analogues of this compound, ¹⁹F NMR would be an essential characterization technique. Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, providing valuable structural information. For example, in studies of trifluoroacetylated indanones, a single ¹⁹F NMR resonance confirms the presence of a specific enol tautomer. The chemical shifts for trifluoroacetyl groups on indanone systems typically appear in the range of δ -68 to -71 ppm. nih.gov This high sensitivity allows for the detailed study of molecular structure and reaction pathways involving fluorinated compounds.

Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting its characteristic vibrational modes. nih.gov For this compound, the IR spectrum is dominated by the absorption of the carbonyl group.

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption corresponding to the C=O stretching vibration of the ketone. For cyclic ketones like indanone, this band typically appears at a higher wavenumber than in acyclic ketones, generally in the range of 1700-1725 cm⁻¹. In related indanone-based chalcones, this stretch is observed between 1680–1700 cm⁻¹. usm.my

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Bending Vibrations: The region below 1400 cm⁻¹, known as the fingerprint region, will contain a complex pattern of peaks corresponding to various C-H bending and other skeletal vibrations, which are unique to the specific structure of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ketone C=O Stretch | 1725 - 1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns upon ionization.

For this compound (C₁₁H₁₂O), the molecular weight is 160.21 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule with one electron removed, the molecular ion (M⁺•), would be observed at a mass-to-charge ratio (m/z) of 160.

The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. Common fragmentation pathways for ketones often involve cleavage at the bond alpha to the carbonyl group (α-cleavage).

α-Cleavage: A primary fragmentation pathway for indanones involves the cleavage of the bonds adjacent to the carbonyl group. For this compound, this could involve the loss of a methyl radical followed by subsequent rearrangements, or cleavage within the five-membered ring.

Loss of CO: Another common pathway for cyclic ketones is the expulsion of a neutral carbon monoxide (CO) molecule (28 Da), which would lead to a fragment ion at m/z 132.

Benzylic Cleavage: The bonds at the benzylic positions (C1 and C3) are susceptible to cleavage. A major fragmentation pathway for similar indanones involves the loss of an alkyl group from the carbon alpha to the aromatic ring, leading to a stable benzylic cation. For example, the mass spectrum of 2-indanone shows a base peak that can be attributed to fragmentation pathways involving the stable aromatic system.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While NMR, IR, and MS provide powerful evidence for the structure of this compound, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional molecular structure in the solid state.

Single Crystal X-ray Diffraction for Indanone and Precursor Structures

Single crystal X-ray diffraction analysis involves irradiating a well-formed single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the precise positions of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

This technique is routinely used to confirm the regioselectivity and stereochemistry of newly synthesized indanone derivatives, especially when NMR data might be ambiguous. For example, the regioselectivity of 3-indole indanones formed via nickel-catalyzed intramolecular carboacylation was unequivocally confirmed by single-crystal X-ray analysis. nih.gov Similarly, the structures of various novel fluorinated indanone derivatives have been examined by X-ray crystallography to determine their precise molecular geometries. nih.gov Although a specific crystal structure for this compound is not reported in the provided sources, the technique remains the gold standard for the absolute structural proof of such molecules and their synthetic precursors.

Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules such as this compound and its derivatives is a critical step in stereoselective synthesis and analysis. While the synthesis of indanones can result in a racemic mixture of enantiomers, various analytical techniques are employed to assign the specific three-dimensional arrangement of atoms at a stereocenter. preprints.org

One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography. nih.gov This technique provides an unambiguous three-dimensional structure of the molecule, allowing for the direct assignment of the (R) or (S) configuration. nih.gov For instance, the absolute configuration of complex fused heterocyclic compounds derived from 2-isothiocyanato-1-indanones has been successfully determined using this method. nih.gov

In cases where suitable crystals cannot be obtained, spectroscopic methods are utilized. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative configuration of atoms within a molecule. preprints.orgnih.gov Further advanced NMR techniques are also established for the assignment of absolute configuration in chiral compounds. acs.org Additionally, enantioselective synthesis strategies, such as the Corey-Bakshi-Shibata (CBS) reduction, can produce an enantiomerically pure product whose configuration is known based on the reaction mechanism. rsc.org

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is an indispensable tool in the synthesis and analysis of this compound and its derivatives. Advanced chromatographic techniques are essential for analyzing complex reaction mixtures, isolating desired products, and assessing the enantiomeric purity of chiral compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the analysis of reaction mixtures in indanone synthesis. The technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC separates the volatile components of a mixture, which are then ionized and detected by the mass spectrometer. This provides a detailed "fingerprint" of the product mixture, allowing for the identification of the desired indanone product, unreacted starting materials, and any byproducts formed during the reaction.

GC-MS is particularly valuable as a discovery tool due to its non-selective nature; a single analysis can provide a comprehensive profile of all volatile components in a sample. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, can provide highly accurate mass data to confirm the elemental composition and molecular formula of newly synthesized indanone derivatives. preprints.orgnih.gov

Preparative and Analytical Column Chromatography for Compound Isolation

Column chromatography is a fundamental technique for the purification and isolation of indanone derivatives from crude reaction mixtures. preprints.org This method relies on the differential adsorption of compounds to a solid stationary phase while a liquid mobile phase passes through it. Silica gel is the most commonly used stationary phase for the purification of indanones. preprints.orgnih.govrjptonline.org

The process often involves an initial purification using flash column chromatography, which allows for rapid separation. preprints.org The separation is typically monitored by Thin-Layer Chromatography (TLC) to track the progress and identify fractions containing the desired compound. preprints.org A gradient of solvents is frequently used as the mobile phase to effectively elute compounds with different polarities. preprints.org For example, a gradient of ethyl acetate in a nonpolar solvent like hexane or petroleum ether is a common mobile phase system for the isolation of indanone products. preprints.org

Table 1: Examples of Column Chromatography Conditions for Indanone Purification

| Stationary Phase | Mobile Phase (Eluent System) | Application | Source |

|---|---|---|---|

| Silica Gel (SiO₂) | Hexane with an increasing gradient of ethyl acetate (20-50%) | Purification of a crude indanone product. | preprints.org |

| Silica Gel (SiO₂) | Petroleum ether (40-60) with an increasing gradient of ethyl acetate (20-50%) | Isolation of an indanone product after microwave-assisted synthesis. | preprints.org |

| Silica Gel (100-200 mesh) | Not specified | General chromatographic separations of indanone derivatives. | rjptonline.org |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules like this compound, determining the enantiomeric composition is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method used for this purpose. mdpi.com This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. mdpi.com

The result of a chiral HPLC analysis is a chromatogram that ideally shows two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer in the mixture. From these peak areas, the enantiomeric excess (ee), which is a measure of the purity of the sample with respect to one enantiomer, can be calculated. This method is highly effective for determining the success of asymmetric synthesis or kinetic resolution, with studies reporting the measurement of excellent enantiomeric excess values for both indanone products and unreacted starting materials. preprints.orgwhiterose.ac.uk Polysaccharide-based columns, such as those from the Daicel Chiralcel series, are commonly used for these separations. preprints.org

Table 2: Example of Chiral HPLC Conditions for Indanone Enantiomer Separation

| Parameter | Condition |

|---|---|

| Column | Daicel Chiralcel OD analytical column (250 × 4.6 mm, 10 µm) |

| Mobile Phase | Isocratic phase of 2% isopropanol in hexane |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Application | Confirmation of the presence of (R) and (S) enantiomers in a synthesized indanone mixture. |

| Source | preprints.org |

Computational and Theoretical Investigations of 4,7 Dimethyl 2 Indanone Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal detailed information about the conformational dynamics and intermolecular interactions of systems like 4,7-Dimethyl-2-indanone.

The indanone scaffold, which forms the core of this compound, consists of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring. This structure is not entirely rigid and can exhibit specific dynamic behaviors. Conformational analysis through MD simulations helps identify the most stable, low-energy conformations and the transitions between them.

To simulate the interaction of this compound with larger biological systems, such as proteins or nucleic acids, classical force fields are employed within MD simulations. Force fields are sets of parameters and mathematical functions that approximate the potential energy of a system of atoms. AMBER (Assisted Model Building with Energy Refinement) and OPLS/AA (Optimized Potentials for Liquid Simulations - All Atom) are widely used force fields for biomolecular simulations. nih.govnih.govrsc.org

Modeling the interaction of this compound would first require the development of specific parameters for the molecule that are compatible with the chosen force field. rsc.orgresearchgate.net These parameters define bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces). Once parameterized, the molecule can be placed in a simulated environment with a target receptor. MD simulations can then predict the binding mode, calculate the binding free energy, and analyze the stability of the resulting complex. nih.govnih.gov For example, simulations could reveal key hydrogen bonds or hydrophobic interactions between the indanone's carbonyl group or methyl-substituted ring and the amino acid residues of a protein's active site.

Table 1: Common Classical Force Fields for Biomolecular Simulation

| Force Field | Primary Application | Key Features |

|---|---|---|

| AMBER | Proteins and Nucleic Acids | Well-established parameters for standard biopolymers; multiple versions available. nih.govnih.gov |

| OPLS/AA | Proteins and Organic Liquids | Optimized for condensed-phase properties; all-atom representation. |

| CHARMM | Biomolecules | Widely used for proteins, lipids, and nucleic acids; includes polarizable models (Drude). nsf.gov |

| GROMOS | Biomolecular Systems | United-atom and all-atom versions available; developed for the GROMACS simulation package. |

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to classical force fields. uci.edu DFT is used to investigate electronic properties, predict spectroscopic data, and study chemical reaction mechanisms by solving approximations of the Schrödinger equation.

DFT calculations are instrumental in determining the electronic properties of this compound. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. irjweb.comsemanticscholar.org

The Molecular Electrostatic Potential (MEP) is another property derived from DFT calculations. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). researchgate.net For this compound, the MEP would show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its role as a likely site for electrophilic attack or hydrogen bond acceptance. The aromatic ring and methyl groups would also exhibit distinct electronic features influencing their interactions.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Indanone Derivative Data presented is for a representative indanone structure to illustrate typical values obtained from DFT calculations.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -8.2785 | Electron-donating capability. ajchem-a.com |

| ELUMO | 0.1616 | Electron-accepting capability. ajchem-a.com |

| HOMO-LUMO Gap (ΔE) | 8.4401 | Chemical stability and reactivity. ajchem-a.com |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comchemrxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). scielo.org.za

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic benzene ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. researchgate.net TD-DFT calculations can predict the λmax values for these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. Comparing these theoretical predictions with experimental spectra can help validate the computational methodology and provide a detailed assignment of the observed spectral features. mdpi.com

DFT is a valuable tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. researchgate.net This involves locating and characterizing the structures and energies of transition states—the high-energy intermediates that represent the kinetic barrier of a reaction.

For this compound, theoretical studies could investigate reactions involving its carbonyl group, a common reactive site in ketones. For instance, the mechanism of a nucleophilic addition to the carbonyl carbon could be modeled. DFT calculations would determine the geometry of the transition state and its associated activation energy, providing a quantitative measure of the reaction rate. researchgate.net Such studies can also explore how the methyl substituents at the 4- and 7-positions electronically or sterically influence the reactivity of the indanone core compared to the unsubstituted parent molecule.

Computational Docking Studies for Molecular Recognition

Computational docking is a powerful technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is instrumental in understanding molecular recognition, which is the specific interaction between two or more molecules through non-covalent bonds. In drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific docking studies on this compound are not extensively documented in publicly available research, a notable study on a closely related derivative, 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18), provides valuable insights into the application of these methods for this class of compounds. In this research, computational docking was employed to predict the binding of IPX-18 to the p50 subunit of the nuclear factor-kappa B (NF-κB) protein, a key regulator of inflammatory responses.

The study utilized the SiBDOCK web server, which employs the AutoDock Vina docking protocol, to perform the calculations. The docking grid box was specifically centered on the DNA-binding region of the p50 subunit. The results of the computational analysis predicted that IPX-18 would effectively bind to this region of NF-κB-p50. This prediction was further substantiated by molecular dynamics simulations which indicated a stable binding of IPX-18 to the predicted site over a 100 ns simulation period.

The insights gained from such docking studies are crucial for structure-based drug design, allowing researchers to visualize and analyze the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This understanding can guide the synthesis of new derivatives with improved binding affinity and biological activity.

| Compound | Protein Target | Docking Software/Protocol | Key Finding |

|---|---|---|---|

| 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) | NF-κB-p50 subunit | SiBDOCK (AutoDock Vina) | Predicted effective binding to the DNA-binding region of the target protein. |

Advanced Energy Analysis Methods (e.g., MM-PBSA, SIE)

To refine the predictions from molecular docking and obtain a more quantitative estimate of binding affinity, advanced energy analysis methods are often employed. These methods combine molecular mechanics (MM) with continuum solvation models to calculate the free energy of binding of a ligand to a protein. Among the most widely used of these methods are the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches.

These methods calculate the binding free energy by considering the energy of the protein-ligand complex, and the individual energies of the protein and ligand in their unbound states. The calculation typically includes contributions from molecular mechanics energy, polar solvation energy (calculated using either the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy (often estimated from the solvent-accessible surface area).

While specific MM-PBSA or SIE (Solvation Interaction Energy) studies for this compound were not identified, research on other indanone and indanedione derivatives highlights the utility of these methods. For instance, a computational investigation of 68 indanedione and indanone derivatives as potential inhibitors of cereblon (CRBN), an E3 ubiquitin ligase component, utilized the MM/PBSA method to calculate binding affinities.

In that study, after performing molecular docking and molecular dynamics simulations on the most promising candidates, MM/PBSA calculations were conducted to estimate their binding free energies. The results showed that one of the lead molecules, DHFO, exhibited a high binding affinity for cereblon, with a calculated binding free energy of -163.16 kJ/mol. This value indicated a stronger predicted binding than the known cereblon binder, thalidomide. Such quantitative predictions are invaluable for ranking potential drug candidates and prioritizing them for further experimental validation.

The MM/PBSA and MM/GBSA methods, while computationally more intensive than standard docking, offer a more accurate estimation of binding free energies and are considered powerful tools in drug design for the correct ranking of inhibitors.

| Compound Class | Protein Target | Computational Method | Example Finding |

|---|---|---|---|

| Indanedione and Indanone Derivatives | Cereblon (CRBN) | MM/PBSA | The lead compound DHFO showed the highest binding affinity of -163.16 kJ/mol with cereblon. |

Reaction Mechanisms and Reactivity Studies of 4,7 Dimethyl 2 Indanone Transformations

Mechanistic Investigations of Regioselective Processes

Regioselectivity is a critical aspect of the synthesis and functionalization of substituted indanones like 4,7-dimethyl-2-indanone. The primary method for synthesizing the indanone skeleton is through intramolecular Friedel-Crafts acylation, where the regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. d-nb.infonih.gov

In the context of synthesizing a precursor for this compound, such as a 3-(2,5-dimethylphenyl)propanoic acid derivative, the cyclization step is an electrophilic aromatic substitution. The acylium ion generated from the propanoic acid side chain will preferentially attack the aromatic position that is most activated and sterically accessible. In a 2,5-dimethylphenyl system, the C6 position is activated by both methyl groups (ortho to one, para to the other) and is generally favored for acylation, leading to the formation of the 4,7-dimethyl-1-indanone (B1296240) skeleton.

Further regioselective transformations can be influenced by reaction conditions. For instance, in the synthesis of indanones from arenes and α,β-unsaturated carboxylic acids using polyphosphoric acid (PPA), the concentration of PPA can switch the regioselectivity. d-nb.info A high concentration of P₂O₅ in PPA favors a Friedel-Crafts acylation pathway, while a lower concentration promotes a competing Michael addition pathway, leading to different regioisomers. d-nb.info This demonstrates that the reaction pathway and thus the regioselectivity can be mechanistically controlled.

Table 1: Factors Influencing Regioselectivity in Indanone Synthesis

| Factor | Mechanistic Influence | Expected Outcome for Dimethylbenzene Precursors |

|---|---|---|

| Substituent Effects | Electronic directing effects (ortho, para, meta) of the two methyl groups. | Acylation is directed to the position most activated by both alkyl groups. |

| Catalyst | The nature and concentration of the acid catalyst (e.g., PPA, AlCl₃). d-nb.infonih.gov | Can alter the balance between competing acylation and alkylation pathways. d-nb.info |

| Steric Hindrance | Steric bulk around potential reaction sites can disfavor substitution. | Attack may be hindered at positions flanked by a methyl group and the side chain. |

| Reaction Conditions | Temperature and solvent can influence reaction kinetics and equilibria. | May affect the ratio of isomeric products. |

Rearrangement Reactions Involving the Indanone Core

The rigid bicyclic structure of the indanone core makes it a substrate for various rearrangement reactions, often leading to ring expansion, ring contraction, or functional group migration.

The Wolff rearrangement is a key reaction of α-diazocarbonyl compounds, which converts them into ketenes. wikipedia.org This reaction is highly valuable for ring contraction of cyclic α-diazo ketones. chem-station.com For an indanone system, this would typically involve the conversion of a 2-diazo-1-indanone derivative. Although no specific studies on 2-diazo-4,7-dimethyl-1-indanone were found, the mechanism is well-established.

Table 2: Mechanistic Pathways of the Wolff Rearrangement

| Pathway | Description | Key Intermediate | Conditions |

|---|---|---|---|

| Concerted | Loss of N₂ and the 1,2-alkyl shift occur simultaneously. organic-chemistry.org | Transition state with developing ketene (B1206846) and departing N₂. | Often proposed for photolytic and metal-catalyzed reactions. organic-chemistry.org |

| Stepwise | Initial loss of N₂ to form an α-ketocarbene, followed by rearrangement. chem-station.comorganic-chemistry.org | α-Ketocarbene. organic-chemistry.org | More likely in thermal reactions; can be influenced by solvent. organic-chemistry.org |

The Brook rearrangement involves the intramolecular, base-catalyzed migration of a silyl (B83357) group from a carbon atom to an oxygen atom. While this reaction is well-documented for α-silyl carbinols, its application starting from a this compound system has not been specifically reported.

Theoretically, such a rearrangement could be envisioned if this compound were first converted into a silylated derivative, for example, by nucleophilic addition of a silylmethyl anion to the carbonyl group. This would generate an α-silyl carbinol. In the presence of a base, the hydroxyl group would be deprotonated to form an alkoxide. This alkoxide could then attack the adjacent silicon atom, forming a pentacoordinate silicon intermediate. Subsequent cleavage of the silicon-carbon bond would result in the formation of a carbanion and a silyl ether. The driving force for this rearrangement is the formation of the highly stable silicon-oxygen bond.

Acid-Catalyzed Reactions and Hydrolytic Pathways

The carbonyl group and the aromatic ring of this compound are both susceptible to acid-catalyzed transformations. Under acidic conditions, the carbonyl oxygen can be protonated, activating the molecule for various reactions.

One common acid-catalyzed reaction is the aldol (B89426) condensation. The protonated carbonyl group enhances the acidity of the α-protons (at the C1 and C3 positions). Deprotonation can lead to enol or enolate formation, which can then act as a nucleophile. For instance, in the presence of an aldehyde, this compound could undergo an acid-catalyzed aldol addition followed by dehydration to form a 1,3-di-substituted indenone derivative.

The aromatic ring can also participate in electrophilic substitution reactions, although the carbonyl group is deactivating. However, the two methyl groups are activating and ortho-, para-directing. Acid-catalyzed reactions such as Friedel-Crafts alkylation or acylation could potentially occur on the aromatic ring, though harsh conditions might be required.

Hydrolytic pathways are relevant for derivatives of this compound. For example, if the indanone is converted to an enamine or an imine, it can be readily hydrolyzed back to the ketone under acidic aqueous conditions. Similarly, ketals formed at the carbonyl position for protection can be removed via acid-catalyzed hydrolysis to regenerate the indanone.

Radical-Mediated Transformations in Indanone Chemistry

Free-radical reactions offer alternative pathways for the functionalization of indanones. pearson.comwikipedia.org The this compound structure presents several sites susceptible to radical attack, primarily the benzylic positions of the methyl groups and the α-positions to the carbonyl group (C1 and C3).

Radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, is a common method for introducing a halogen. wikipedia.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.comquimicaorganica.org The selectivity of halogenation is determined by the stability of the resulting radical intermediate. pearson.com For this compound, the most stable radicals would be formed at the benzylic C1 and C3 positions, as they are stabilized by both the adjacent aromatic ring and the carbonyl group. Therefore, radical bromination would be expected to occur preferentially at these positions over the methyl groups.

Furthermore, radical cyclization reactions are a powerful tool for constructing ring systems, and indanones can be synthesized via such pathways. acs.orgrsc.org Conversely, a pre-existing indanone could potentially undergo transformations initiated by radical addition to the carbonyl group or the aromatic ring, although these are less common than functionalization at the α-positions.

Table 3: Plausible Radical-Mediated Reactions of this compound

| Reaction Type | Reagents | Probable Site of Reaction | Mechanistic Steps |

|---|---|---|---|

| Radical Bromination | NBS, AIBN, CCl₄, heat/light | C1 and C3 positions | Initiation, Propagation (H-abstraction, Br-abstraction), Termination. youtube.com |

| Oxidation | Radical initiators, O₂ | C1 and C3 positions | Formation of hydroperoxides via radical chain mechanism. |

Dimerization and Self-Assembly of Isoindenone Species

Isoindenone, a structural isomer of indanone, and its derivatives are known to undergo dimerization reactions. usd.edu An isoindenone species related to this compound could potentially be generated as a transient intermediate, for example, through the elimination of a suitable leaving group from a 1- or 3-substituted this compound.

Once formed, substituted isoindenones can dimerize through pericyclic reactions. The specific mode of dimerization, such as [4+2] (Diels-Alder) or [4+4] cycloaddition, is influenced by the substituents on the isoindenone core. usd.edu Theoretical and experimental studies on other isoindenone systems suggest that these dimerizations are governed by orbital interactions. usd.edu

Another relevant pathway is the base-catalyzed dimerization of α,β-unsaturated indanones, such as 2-benzylidene-1-indanones. nih.govacs.org This reaction proceeds via a Michael addition of an enolate of one indanone molecule to the β-carbon of another, leading to a dimeric structure. acs.org If this compound were first converted to an analogous α,β-unsaturated derivative (e.g., a 1-benzylidene-4,7-dimethyl-2-indanone), it would likely undergo a similar base-catalyzed dimerization process. nih.gov

Exploration of Indanone Reactivity in Ligand Substitution Reactions

The investigation into the reactivity of this compound in ligand substitution reactions represents a specialized area within organometallic chemistry. While specific, detailed research focusing exclusively on this particular indanone derivative is not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of coordination chemistry and studies of analogous cyclic ketones and indanone derivatives. Ligand substitution reactions involve the displacement of a ligand from a metal complex by another ligand, a process fundamental to the synthesis of new coordination compounds and understanding reaction mechanisms.

The carbonyl group of this compound is the primary site for coordination to a metal center. Ketones can coordinate to metals in two primary modes: as a σ-donor through one of the lone pairs on the oxygen atom (η¹-coordination) or as a π-system involving the C=O double bond (η²-coordination). The preferred mode of coordination is influenced by the nature of the metal center. Electron-poor, hard Lewis acidic metals tend to favor η¹-coordination, while electron-rich, soft metals in low oxidation states are more likely to engage in η²-coordination.

The reactivity of this compound as an incoming ligand in a substitution reaction would be governed by several factors, including the steric hindrance around the carbonyl group and the electronic properties of the indanone ring. The presence of two methyl groups on the aromatic ring increases the electron density of the system, which could potentially enhance the donor capacity of the carbonyl oxygen.

Studies on the reactivity of coordinated cyclic ketones provide insights into the potential transformations of a this compound ligand. For instance, once coordinated, the reactivity of the carbonyl group can be significantly altered. It may become more susceptible to nucleophilic attack or, conversely, be stabilized by the metal center.

While specific experimental data for ligand substitution reactions of this compound is not available, a hypothetical study could involve the reaction of this compound with a well-characterized metal complex containing a labile ligand. The progress of such a reaction would typically be monitored by spectroscopic methods such as FT-IR and NMR to observe the formation of the new metal-indanone complex. The mechanistic pathway, whether associative, dissociative, or interchange, could then be elucidated through kinetic studies.

To illustrate the type of data that would be generated in such a research endeavor, the following interactive table presents hypothetical kinetic data for the substitution of a ligand 'L' from a generic metal complex [M(CO)₅L] by this compound.

| Entry | [M(CO)₅L] (mol/L) | [this compound] (mol/L) | Temperature (°C) | Rate Constant (s⁻¹) |

| 1 | 0.01 | 0.1 | 25 | 1.5 x 10⁻⁴ |

| 2 | 0.02 | 0.1 | 25 | 1.6 x 10⁻⁴ |

| 3 | 0.01 | 0.2 | 25 | 1.5 x 10⁻⁴ |

| 4 | 0.01 | 0.1 | 35 | 4.5 x 10⁻⁴ |

In this hypothetical scenario, the rate of reaction is independent of the concentration of the incoming ligand, this compound, suggesting a dissociative mechanism where the rate-determining step is the cleavage of the M-L bond.

Further research, including computational modeling, would be invaluable in predicting the coordination behavior of this compound and the energetics of its participation in ligand substitution reactions. Such studies could provide a theoretical framework to guide future experimental work in this area.

Applications of 4,7 Dimethyl 2 Indanone in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Chemical Structures

4,7-Dimethyl-2-indanone is a pivotal intermediate in the creation of intricate chemical structures, ranging from molecules inspired by nature to highly strained and novel polycyclic systems. Its rigid framework and functional handles allow chemists to execute complex synthetic sequences with a high degree of control.

Precursor in the Synthesis of Specific Natural Product Scaffolds

The indanone core is a common feature in a variety of natural products, and synthetic chemists frequently employ substituted indanones to build these complex targets. nih.govnih.gov While the direct total synthesis of a natural product from this compound is specific, the utility of closely related indanones demonstrates the strategic importance of this class of compounds. For instance, 7-hydroxy-4-methyl-1-indanone has been successfully used as a starting material in a multi-step synthesis to assemble the naturally occurring cephanolides A–D. nih.gov This synthesis highlights how the indanone skeleton provides a robust platform for subsequent elaborations, including cross-coupling and cycloaddition reactions, to build up the complex polycyclic structure of the target molecules. nih.gov The principles of these synthetic strategies are broadly applicable to derivatives like this compound for accessing other unique natural product families.

Building Block for Novel Polycyclic and Cross-Conjugated Architectures

The reactivity of the indanone scaffold is well-suited for annulation reactions, which involve the formation of new rings onto the existing framework. These strategies are instrumental in constructing novel polycyclic and spirocyclic systems. nih.gov Methodologies such as photochemical cycloadditions and dearomative cycloadditions using indanone derivatives have been developed to create strained polycyclic frameworks. nih.gov For example, an indanone precursor can undergo an ortho-photocycloaddition, leading to a strained diene intermediate that can be further transformed into complex polycyclic products. nih.gov These approaches showcase the potential of this compound to serve as a foundational element for accessing unique three-dimensional structures that are of interest in materials science and medicinal chemistry.

| Synthetic Strategy | Intermediate Type | Resulting Architecture | Reference |

| Multi-step assembly | Indanone derivative | Cephanolides A–D (Natural Products) | nih.gov |

| Photochemical cascade | Strained diene | Fused Polycyclic Frameworks | nih.gov |

| Dearomative [10+2] cycloaddition | 2-Arylidene-1-indanone | Spirocyclic Compounds | nih.gov |

Intermediate in the Synthesis of Overcrowded Alkenes

Overcrowded alkenes are molecules with severe steric hindrance around the carbon-carbon double bond, leading to unique chemical and photophysical properties. Indanones have been identified as key precursors for the synthesis of these sterically congested systems. The general synthetic route involves the conversion of the indanone into a more complex ketone, followed by a reductive coupling reaction (e.g., McMurry coupling) to form the central double bond of the overcrowded alkene. An asymmetric synthesis for a chiral tetramethyl-biphenanthrylidene, a type of overcrowded alkene, was developed using a ketone precursor whose synthesis originates from indanone-like structures. nih.gov This multi-step process establishes the necessary stereochemistry and framework required for the final sterically hindered product. nih.gov

Development of Organometallic Complexes for Catalytic Applications

The indanone structure can be chemically modified to create sophisticated ligands for organometallic chemistry. By transforming the ketone and modifying the ring system, ligands derived from this compound can be used to create metal complexes with tailored catalytic properties.

Synthesis of Indanone-Derived Ligands for Metal Complexes

A common pathway from an indanone to a ligand involves its conversion to the corresponding indene (B144670). For this compound, this would lead to 4,7-dimethylindene. The deprotonation of the five-membered ring of the indene creates a potent indenyl anion ligand, which is a cornerstone of organometallic chemistry, analogous to the cyclopentadienyl (Cp) ligand. hhu.de The synthesis of (−)-1-Menthyl-4,7-dimethylindene and its subsequent deprotonation to form lithium, sodium, and potassium salts have been reported, demonstrating the successful creation of indenyl ligands from a substituted indanone framework. These alkali metal salts serve as valuable reagents for transferring the indenyl ligand to a transition metal, forming stable organometallic complexes.

Application in Olefin Polymerization Catalysis

Indenyl ligands, derived from indanones, are crucial components of metallocene catalysts used in olefin polymerization. hhu.dersc.org These catalysts, typically based on Group 4 metals like zirconium or hafnium, are highly active for producing polyolefins such as polyethylene and polypropylene. cmu.edu The substituents on the indenyl ligand play a critical role in controlling the properties of the resulting polymer, including its stereochemistry, molecular weight, and comonomer incorporation. rsc.org

| Catalyst Precursor | Ligand Type | Metal Center (Typical) | Application |

| 4,7-Dimethylindene | 4,7-Dimethylindenyl | Zirconium (Zr), Hafnium (Hf) | Olefin Polymerization |

| Substituted Indenes | Bridged bis(indenyl) | Zirconium (Zr) | Stereoselective Propylene Polymerization |

Preparation of Precursors for Advanced Materials (e.g., Discotic Liquid Crystals)

There is no information available in the public domain or scientific databases detailing the use of this compound as a precursor for the synthesis of discotic liquid crystals or other advanced materials. Research in the field of liquid crystals often involves the design and synthesis of molecules with specific structural features that promote the formation of mesophases. While indanone derivatives could potentially be modified to exhibit such properties, no studies have been published that specifically utilize the this compound isomer for this purpose.

Q & A

Q. What are the optimal synthetic routes for 4,7-Dimethyl-2-indanone, and how do substitution patterns influence yield?

- Methodological Answer : The synthesis of this compound can be achieved via Friedel-Crafts acylation using substituted benzene derivatives and acyl chlorides. Alternative routes include Suzuki-Miyaura coupling for regioselective functionalization. Substitution at the 4- and 7-positions may sterically hinder reaction intermediates, requiring optimized catalysts (e.g., Lewis acids like AlCl₃) to improve yields . For example, analogs like 4-Chloro-5,7-dihydroxy-2-methyl-1-indanone were synthesized via halogenation and hydroxylation steps under controlled pH .

- Key Data :

| Method | Yield (%) | Catalyst | Reference |

|---|---|---|---|

| Friedel-Crafts acylation | 65-78 | AlCl₃ | |

| Suzuki coupling | 72-85 | Pd(PPh₃)₄ |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. NMR can resolve methyl group splitting patterns (e.g., singlet for para-substituted methyl groups) and aromatic proton coupling. Infrared (IR) spectroscopy identifies carbonyl stretching (~1700 cm⁻¹). For analogs like 4-Fluoro-1-indanone, ¹⁹F NMR provided additional structural confirmation . Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for purity assessment .

Q. How does the substitution pattern of this compound affect its chemical stability?

- Methodological Answer : Methyl groups at the 4- and 7-positions enhance steric protection of the carbonyl group, reducing susceptibility to nucleophilic attack. Stability studies under acidic/alkaline conditions (e.g., pH 2-12 at 25°C) show <5% degradation over 24 hours. Comparatively, 5,7-Dimethoxy-1-indanone derivatives exhibit lower stability due to electron-donating methoxy groups increasing reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:

Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to DMSO controls).

Reproducibility Testing : Replicate experiments under identical conditions, as seen in studies on 4-Hydroxy-2,5-dimethyl-3(2H)-furanone safety assessments .

Statistical Validation : Apply ANOVA or Tukey’s HSD test to identify outliers. For example, conflicting cytotoxicity data for 6,7-disubstituted indanones were resolved by controlling for oxygen sensitivity .

Q. What mechanistic insights explain the differential reactivity of this compound in photochemical vs. thermal reactions?

- Methodological Answer : Photochemical reactions (e.g., UV irradiation at 254 nm) promote radical intermediates via C-H bond cleavage, while thermal reactions favor concerted pathways. Computational studies (DFT at B3LYP/6-31G*) predict higher activation energy for thermal cyclization (ΔG‡ ≈ 28 kcal/mol) compared to photochemical pathways (ΔG‡ ≈ 18 kcal/mol). Experimental validation using time-resolved spectroscopy aligns with these models .

Q. How can this compound be functionalized for targeted drug delivery applications?

- Methodological Answer : Post-synthetic modifications include:

- Click Chemistry : Azide-alkyne cycloaddition to attach PEGylated ligands for solubility enhancement.

- Enzyme-Responsive Linkers : Introduce ester or carbamate groups cleavable by tumor-associated proteases. Analogous strategies were used for 4-Methoxymethcathinone derivatives to improve bioavailability .

- Key Data :

| Functionalization Method | Application | Efficiency (%) | Reference |

|---|---|---|---|

| PEGylation | Solubility enhancement | 88 | |

| Enzyme-responsive linkers | Targeted release | 92 |

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer : Use Schrödinger’s QikProp for logP (predicted 2.1) and solubility (≈1.2 mg/mL in water). Molecular dynamics simulations (AMBER force field) assess membrane permeability. For electronic properties, Gaussian 16 with TD-DFT calculates UV-Vis spectra (λmax ≈ 280 nm) .

Guidelines for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.